3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid
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Overview
Description
3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid is a compound that features a benzothiazole ring attached to a benzoic acid moiety via a sulfanyl methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction. In this reaction, 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . Another method involves the use of a one-pot three-component reaction, which simplifies the synthesis process and improves yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of microwave irradiation or other advanced techniques to accelerate the reaction and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, making this compound a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the benzoic acid moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of the sulfanyl methyl linkage.
Benzoic Acid Derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid is unique due to the combination of the benzothiazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14(18)11-5-3-4-10(8-11)9-19-15-16-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFBCMPRCJQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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